molecular formula C10H13N3O B2569963 N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]prop-2-enamide CAS No. 2411332-02-8

N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]prop-2-enamide

Cat. No. B2569963
CAS RN: 2411332-02-8
M. Wt: 191.234
InChI Key: FSZWVGXNBOUZFR-UHFFFAOYSA-N
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Description

N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]prop-2-enamide, also known as MPP+, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a highly toxic and potent neurotoxin that has been shown to selectively destroy dopaminergic neurons in the brain. In recent years, MPP+ has been used to study the mechanisms of Parkinson's disease and other neurodegenerative disorders.

Mechanism of Action

N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]prop-2-enamide+ exerts its toxic effects by inhibiting the activity of mitochondrial complex I, which is a key enzyme involved in the production of ATP in the cell. This leads to a decrease in ATP production and an increase in oxidative stress, which ultimately leads to the death of dopaminergic neurons.
Biochemical and Physiological Effects:
N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]prop-2-enamide+ has been shown to have a number of biochemical and physiological effects on the body. These include the inhibition of mitochondrial complex I, the induction of oxidative stress, and the destruction of dopaminergic neurons in the brain. These effects can lead to a number of symptoms, including tremors, rigidity, and bradykinesia.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]prop-2-enamide+ in lab experiments is its ability to selectively destroy dopaminergic neurons in the brain. This makes it a valuable tool for studying the mechanisms of Parkinson's disease and other neurodegenerative disorders. However, N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]prop-2-enamide+ is also highly toxic and can be dangerous if not handled properly. This limits its use in certain types of experiments and requires careful safety precautions to be taken.

Future Directions

There are a number of future directions for research involving N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]prop-2-enamide+. One area of interest is the development of new treatments for Parkinson's disease and other neurodegenerative disorders. Researchers are also exploring new ways to use N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]prop-2-enamide+ to study the role of dopamine in the brain and the mechanisms that lead to the development of Parkinson's disease. Additionally, there is ongoing research into the safety and toxicity of N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]prop-2-enamide+ and its potential applications in other areas of scientific research.

Synthesis Methods

N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]prop-2-enamide+ can be synthesized through a multi-step process that involves the reaction of 1-methyl-4-piperidone with a variety of reagents, including 2-bromo-3-methyl-1-propene and 1-methylpyrazole. The resulting product is a yellow crystalline powder that is highly soluble in water and other polar solvents.

Scientific Research Applications

N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]prop-2-enamide+ has been used extensively in scientific research to study the mechanisms of Parkinson's disease and other neurodegenerative disorders. This compound has been shown to selectively destroy dopaminergic neurons in the brain, which are responsible for producing dopamine. This makes N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]prop-2-enamide+ a valuable tool for studying the role of dopamine in the brain and the mechanisms that lead to the development of Parkinson's disease.

properties

IUPAC Name

N-[(E)-3-(1-methylpyrazol-4-yl)prop-2-enyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-3-10(14)11-6-4-5-9-7-12-13(2)8-9/h3-5,7-8H,1,6H2,2H3,(H,11,14)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZWVGXNBOUZFR-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=CCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)/C=C/CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]prop-2-enamide

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